(R)-(-)-2-Nonyl isothiocyanate

Description

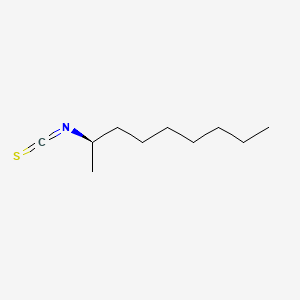

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-isothiocyanatononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPOQQFZEYBCRM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704829 | |

| Record name | (2R)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-85-0 | |

| Record name | (2R)-2-Isothiocyanatononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Transformations of R 2 Nonyl Isothiocyanate and Analogues

Chemical Synthesis Approaches for Isothiocyanates

The synthesis of isothiocyanates can be achieved through various chemical routes, broadly categorized into amine-based and isocyanide-based methods. These approaches offer different advantages concerning substrate scope, reaction conditions, and scalability.

Amine-Based Synthetic Routes

The conversion of primary amines to isothiocyanates is a common and well-established strategy. A prevalent method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed to the isothiocyanate. evitachem.com

A variety of reagents can be employed for the desulfurization of the intermediate dithiocarbamate salt. These include:

Propane phosphonic acid anhydride (B1165640) (T3P®) : This reagent has been shown to be an efficient desulfurating agent in a two-step, one-pot reaction of primary amines with carbon disulfide.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : In the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), Boc₂O facilitates the smooth conversion of dithiocarbamates to isothiocyanates. A key advantage of this method is that most byproducts are volatile, simplifying the work-up procedure to simple evaporation.

Iron(III) chloride (FeCl₃) : An aqueous solution of iron(III) chloride can be used for the desulfurization of dithiocarbamate salts generated in situ from the corresponding amine and carbon disulfide. evitachem.com

The general reaction scheme for the amine-based synthesis of isothiocyanates via a dithiocarbamate intermediate is depicted below:

R-NH₂ + CS₂ + Base → [R-NH-CS₂]⁻[Base-H]⁺ → R-NCS + H₂S + Base

The choice of base and desulfurizing agent can be optimized to achieve high yields for a wide range of alkyl and aryl isothiocyanates.

Isocyanide-Based Synthetic Routes

An alternative approach to isothiocyanates involves the sulfurization of isocyanides. This method is particularly useful as it avoids the use of highly toxic reagents like thiophosgene (B130339) and its derivatives, which are sometimes employed in traditional isothiocyanate syntheses. A notable development in this area is the use of elemental sulfur as the sulfur source.

In a multicomponent reaction, isocyanides can be converted to isothiocyanates using elemental sulfur in the presence of catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction can be performed under moderate heating in green solvents like Cyrene™ or γ-butyrolactone (GBL), aligning with the principles of sustainable chemistry. This catalytic approach has been shown to be versatile, converting a variety of isocyanides into their corresponding isothiocyanates in moderate to high yields.

Green Chemistry Principles in Isothiocyanate Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of isothiocyanate synthesis, several green chemistry principles have been successfully applied:

Use of Water as a Solvent : A significant advancement has been the development of a sodium persulfate (Na₂S₂O₈)-mediated synthesis of isothiocyanates from primary amines and carbon disulfide in water. This method is not only environmentally friendly but also shows good chemoselectivity and tolerance to a wide range of functional groups.

Catalytic Methods : The use of catalytic amounts of reagents, as seen in the amine-catalyzed sulfurization of isocyanides, reduces waste generation and improves atom economy.

Avoidance of Toxic Reagents : The development of synthetic routes that avoid highly toxic and hazardous reagents like thiophosgene is a key aspect of green isothiocyanate synthesis.

Table 1: Comparison of Selected Amine-Based Isothiocyanate Synthetic Methods

| Desulfurizing Agent | Base | Solvent | Key Advantages |

| Propane phosphonic acid anhydride (T3P®) | Triethylamine | Dichloromethane | Efficient, one-pot procedure. |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP or DABCO (catalytic) | Dichloromethane | Volatile byproducts, simple work-up. |

| Iron(III) chloride (FeCl₃) | DABCO or Sodium Hydride | Tetrahydrofuran/Water | Works well for a wide range of pyridyl ITCs. |

| Sodium persulfate (Na₂S₂O₈) | Sodium Hydroxide | Water | Green solvent, good chemoselectivity. |

Stereoselective Synthesis and Enantiomeric Purity Assessment of (R)-(-)-2-Nonyl Isothiocyanate

The synthesis of a specific enantiomer of a chiral compound like this compound requires a stereoselective approach. The most straightforward strategy is to start with an enantiomerically pure precursor, in this case, (R)-2-aminononane. The subsequent conversion to the isothiocyanate must proceed without racemization at the chiral center.

A plausible synthetic route would involve the resolution of racemic 2-aminononane. This can be achieved through several methods, including:

Classical Resolution : This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. The diastereomers can then be separated by fractional crystallization, followed by the liberation of the enantiomerically enriched amine. wikipedia.orgyoutube.com

Enzymatic Kinetic Resolution : Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. google.com Alternatively, amine dehydrogenases can be employed for the kinetic resolution of racemic primary amines. d-nb.info

Once enantiomerically pure (R)-2-aminononane is obtained, it can be converted to this compound using one of the amine-based methods described in section 2.1.1. For instance, the reaction with carbon disulfide and a desulfurizing agent like T3P® or Boc₂O is unlikely to affect the stereochemistry at the C-2 position of the nonyl chain, thus preserving the enantiomeric purity of the starting material. nih.gov

Assessing the enantiomeric purity of the final product is crucial. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) are powerful techniques for this purpose. nih.govgcms.cz

A potential HPLC method could involve the use of a CHIRALPAK® column with an amylose- or cellulose-based chiral selector. The mobile phase would typically consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The two enantiomers of 2-nonyl isothiocyanate would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.govmdpi.com

Table 2: Plausible Method for Enantiomeric Purity Assessment of this compound by Chiral HPLC

| Parameter | Condition |

| Column | CHIRALPAK® IH-3 (amylose tris-[(S)-methylbenzylcarbamate]) |

| Mobile Phase | n-Hexane/Ethanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Chemoenzymatic Production of Isothiocyanates

Nature provides an elegant chemoenzymatic route to isothiocyanates through the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables. This process is catalyzed by the enzyme myrosinase (a thioglucoside glucohydrolase).

When the plant tissue is damaged, myrosinase comes into contact with glucosinolates, initiating the hydrolysis of the β-thioglucosidic bond. This releases glucose and an unstable aglycone, which then spontaneously rearranges to form an isothiocyanate, a nitrile, or a thiocyanate, depending on the reaction conditions and the structure of the glucosinolate side chain.

The enzymatic production of isothiocyanates is influenced by several factors:

pH : The pH of the medium can significantly affect the outcome of the enzymatic hydrolysis. Neutral to slightly acidic conditions generally favor the formation of isothiocyanates.

Temperature : Myrosinase activity is temperature-dependent, with an optimal temperature range for isothiocyanate production.

Cofactors : Certain cofactors, such as ascorbic acid, can enhance myrosinase activity and, consequently, the yield of isothiocyanates.

This chemoenzymatic approach is a green and efficient way to produce a variety of isothiocyanates directly from natural sources. While this method is not directly applicable to the synthesis of this compound, which is not a known natural product, the principles of enzymatic catalysis are being explored for the synthesis of a wide range of chiral compounds.

Elucidation of Biological Activities and Associated Mechanisms of Action of R 2 Nonyl Isothiocyanate

Anticancer and Chemopreventive Mechanisms

Currently, there is a lack of specific research investigating the anticancer and chemopreventive mechanisms of (R)-(-)-2-Nonyl isothiocyanate. Studies on other isothiocyanates have shown a range of activities, but these cannot be directly attributed to this specific compound without dedicated investigation.

Induction of Apoptosis

No peer-reviewed studies detailing the induction of apoptosis by this compound are available. Research would be needed to determine if this compound can trigger programmed cell death in cancer cells and to identify the specific molecular pathways involved, such as the intrinsic or extrinsic apoptotic pathways.

Cell Cycle Arrest Pathways

The effect of this compound on cell cycle progression in cancerous cells has not been documented. Future studies would need to explore whether this compound can cause cell cycle arrest at specific checkpoints, such as G1, S, or G2/M, and identify the key regulatory proteins that may be affected.

Inhibition of Angiogenesis

There is no available data on the potential for this compound to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. Investigations into its effects on endothelial cell proliferation, migration, and tube formation would be required to assess its anti-angiogenic potential.

Modulation of Cellular Proliferation

Specific data on how this compound modulates cellular proliferation is not present in the scientific literature. Research would be necessary to determine its impact on the growth of various cancer cell lines and to understand the underlying molecular mechanisms.

Antimicrobial and Antifungal Activity Mechanisms

While the isothiocyanate class of compounds is known for antimicrobial and antifungal properties, specific studies on this compound are absent.

Fungal Growth Inhibition

There are no specific research findings on the mechanisms by which this compound may inhibit fungal growth. To address this, studies would need to be conducted to assess its efficacy against various fungal species and to elucidate its mode of action, such as disruption of the cell membrane or inhibition of essential enzymes.

Bactericidal and Bacteriostatic Effects

This compound is recognized for its significant antimicrobial properties. evitachem.com This activity is a characteristic feature of many isothiocyanates, which have been shown to exert both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects against a wide range of human pathogens. nih.govresearchgate.net The antimicrobial spectrum includes both Gram-positive and Gram-negative bacteria, although sensitivity can vary depending on the bacterial species and the specific chemical structure of the isothiocyanate. nih.gov

Research on various isothiocyanates has demonstrated their efficacy against notable pathogens. For instance, Sulforaphane (B1684495) has shown potent inhibitory activity against multiple strains of Helicobacter pylori, including those resistant to conventional antibiotics, with a median Minimal Inhibitory Concentration (MIC) of 2 μg/mL. nih.gov Other ITCs have demonstrated effectiveness against foodborne pathogens and bacteria associated with hospital-acquired infections. mdpi.com Studies on Allyl isothiocyanate (AITC), Benzyl (B1604629) isothiocyanate (BITC), and Phenethyl isothiocyanate (PEITC) have confirmed their activity against methicillin-resistant Staphylococcus aureus (MRSA), with BITC being particularly effective. mdpi.comnih.gov The antimicrobial efficacy of several common isothiocyanates is summarized in the table below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Various Isothiocyanates Against Selected Bacteria

| Isothiocyanate | Bacterial Species | MIC Value |

|---|---|---|

| Sulforaphane (SFN) | Helicobacter pylori (48 strains) | 2 µg/mL (median) |

| Allyl isothiocyanate (AITC) | Pseudomonas aeruginosa (27 isolates) | 103 ± 6.9 µg/mL (mean) |

| Benzyl isothiocyanate (BITC) | Pseudomonas aeruginosa (27 isolates) | 2145 ± 249 µg/mL (mean) |

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) (15 isolates) | 2.9 - 110 µg/mL (range) |

| Phenethyl isothiocyanate (PEITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) (15 isolates) | 11.7 - >1500 µg/mL (range) |

Proposed Action on Microbial Enzymes and Proteins

The antimicrobial action of isothiocyanates is believed to be multi-targeted, stemming from the high reactivity of the –N=C=S group. nih.gov This functional group readily attacks nucleophilic groups, particularly the thiol (sulfhydryl) groups of cysteine residues within microbial proteins. dntb.gov.ua This covalent modification can lead to the inactivation of essential enzymes and proteins, disrupting critical cellular functions and ultimately leading to cell death or growth inhibition. nih.gov

Key proposed mechanisms include:

Enzyme Inhibition: ITCs can inhibit enzymes crucial for bacterial metabolism. For example, Allyl isothiocyanate has been shown to significantly inhibit thioredoxin reductase and acetate (B1210297) kinase in E. coli O157:H7, two enzymes vital for ribonucleotide synthesis and energy metabolism, respectively. nih.gov

Disruption of Cell Membrane Integrity: Some ITCs, such as Phenethyl isothiocyanate, can affect the integrity of the bacterial cellular membrane. nih.gov This disruption can lead to the leakage of essential intracellular components and the breakdown of electrochemical gradients necessary for cell survival.

Inhibition of Quorum Sensing: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor expression. Certain isothiocyanates have been identified as quorum sensing inhibitors, which can disrupt these coordinated activities and reduce bacterial pathogenicity. nih.govmdpi.com

Anti-inflammatory Effects

Isothiocyanates, including by extension this compound, are potent modulators of inflammatory pathways. evitachem.combohrium.com Their anti-inflammatory effects are primarily mediated through two key signaling pathways: the activation of Nrf2 and the inhibition of Nuclear Factor-kappa B (NF-κB). mdpi.comnih.gov

The Nrf2 pathway , as previously mentioned, is a major regulator of cellular antioxidant defenses. evitachem.com By activating Nrf2, ITCs upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which have inherent anti-inflammatory properties. nih.govnih.gov

The NF-κB pathway is a central signaling cascade in the inflammatory process. nih.govnih.gov When activated by inflammatory stimuli, the transcription factor NF-κB moves into the nucleus and promotes the expression of a wide array of pro-inflammatory genes. nih.govyoutube.com These genes encode for inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Isothiocyanates have been shown to inhibit the activation of NF-κB. nih.gov This inhibition prevents the transcription of these pro-inflammatory mediators, thereby dampening the inflammatory response. nih.govnih.gov The concerted action of activating Nrf2 and inhibiting NF-κB results in a powerful anti-inflammatory effect, reducing the production of key molecules involved in the inflammatory cascade.

Table 2: Pro-Inflammatory Mediators Modulated by Isothiocyanates

| Mediator | Function | Effect of Isothiocyanate Treatment |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Downregulation/Suppression nih.gov |

| Interleukin-1beta (IL-1β) | Pro-inflammatory cytokine | Downregulation/Suppression nih.gov |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Downregulation/Suppression nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme producing nitric oxide, a pro-inflammatory mediator | Downregulation/Suppression nih.gov |

| Cyclooxygenase-2 (COX-2) | Enzyme involved in prostaglandin (B15479496) synthesis | Downregulation/Suppression nih.gov |

Neuroprotective Properties

The neuroprotective effects of isothiocyanates are an area of growing scientific interest. nih.govnih.gov These properties are intrinsically linked to their anti-inflammatory and antioxidant activities, which are crucial for maintaining neuronal health. researchgate.net Neuroinflammation and oxidative stress are key pathological factors in the progression of many neurodegenerative diseases. nih.govnih.gov

The primary mechanism underlying the neuroprotective effects of ITCs is the activation of the Nrf2/ARE pathway within the central nervous system. researchgate.netnih.gov this compound is known to target this pathway. evitachem.com By boosting the expression of antioxidant and cytoprotective enzymes in brain cells, such as astrocytes and neurons, Nrf2 activation helps to mitigate oxidative damage caused by reactive oxygen species. nih.govcore.ac.uk This is critical for protecting neurons from the progressive degeneration seen in various neurological conditions. mdpi.com

Furthermore, the ability of isothiocyanates to inhibit the NF-κB signaling pathway contributes significantly to their neuroprotective capacity. mdpi.com By suppressing NF-κB, ITCs reduce the production of pro-inflammatory cytokines and mediators within the brain, thereby alleviating neuroinflammation. nih.gov This reduction in the inflammatory environment helps to protect neurons from damage and supports their survival. researchgate.net

Investigation of Cellular and Molecular Pathway Modulation by R 2 Nonyl Isothiocyanate

Detoxification Enzyme Regulation

Isothiocyanates are well-documented modulators of xenobiotic-metabolizing enzymes, which are typically categorized into Phase I and Phase II detoxification pathways. This modulation is a key mechanism behind their biological effects.

Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the initial modification of foreign compounds. While this can lead to detoxification, it can also activate certain pro-carcinogens. Isothiocyanates have been shown to inhibit various CYP isozymes, which is considered an important mechanism for their chemopreventive activity. nih.gov

Structure-activity relationship studies on a series of arylalkyl and alkyl isothiocyanates have demonstrated that the length of the alkyl chain is a critical determinant of their inhibitory potency against CYP enzymes. Research on the dealkylation of substrates mediated by CYP isozymes (1A1, 1A2, and 2B1) showed that inhibitory activity increased with the length of the alkyl chain up to six carbons (C6). nih.govoup.com However, for isothiocyanates with longer alkyl chains, specifically in the C8 to C10 range, the inhibitory potency was found to decline. nih.govoup.com

Given that (R)-(-)-2-Nonyl isothiocyanate possesses a nine-carbon (C9) alkyl chain, it falls into the category where reduced inhibitory activity against cytochrome P450 enzymes would be expected compared to its shorter-chain counterparts. nih.gov Aliphatic ITCs, as a group, have been observed to decrease the transcription of CYP1A1, CYP1A2, and CYP3A2 in rat hepatocytes. nih.gov

Table 1: Structure-Activity Relationship of Arylalkyl Isothiocyanates on Cytochrome P450 Inhibition

| Alkyl Chain Length | Effect on Inhibitory Potency | Reference |

|---|---|---|

| Increases up to C6 | Increased inhibitory potency | nih.govoup.com |

| Longer chains (C8-C10) | Declined inhibitory potency | nih.govoup.com |

In contrast to their often inhibitory effect on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes. researchgate.net These enzymes, including Glutathione (B108866) S-Transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1 or Quinone Reductase), primarily function to increase the water solubility of xenobiotics, facilitating their excretion from the body. frontiersin.org

The induction of Phase II enzymes is a hallmark of isothiocyanate activity and is considered a critical component of their protective effects against chemical carcinogenesis. nih.gov Studies comparing various plant-derived isothiocyanates have shown that most are effective at increasing the activity of GST and Quinone Reductase in multiple tissues. nih.gov The potency of different isothiocyanates as inducers of Phase II enzymes has been shown to correlate directly and linearly with their level of intracellular accumulation. nih.gov Unlike the inhibition of Phase I enzymes, the ability of ITCs to induce Phase II enzymes does not appear to be negatively affected by structural factors such as hydrophilicity or alkyl chain length. nih.gov

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The induction of Phase II enzymes by isothiocyanates is predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, acting as a master regulator of the cellular antioxidant response. nih.govmdpi.com

Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low. nih.govresearchgate.net

Isothiocyanates are electrophilic compounds that can react with specific, highly reactive cysteine sensors within the Keap1 protein. frontiersin.org This interaction modifies the structure of Keap1, disrupting its ability to bind to Nrf2 and target it for degradation. bohrium.com As a result, newly synthesized Nrf2 is stabilized, bypasses Keap1-mediated repression, and accumulates in the cytoplasm. nih.gov This allows Nrf2 to translocate into the nucleus. nih.gov

Once inside the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. mdpi.comnih.gov This Nrf2-Maf complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which are located in the promoter regions of numerous cytoprotective genes. nih.govmdpi.com

The binding of the Nrf2-Maf complex to AREs initiates the transcription of a battery of target genes. nih.gov These include the aforementioned Phase II enzymes like GSTs and NQO1, as well as other antioxidant proteins. frontiersin.org The coordinated upregulation of these ARE-driven genes provides the cell with enhanced protection against oxidative and xenobiotic stress. frontiersin.org All tested isothiocyanates, regardless of structure, have been shown to cause the translocation of Nrf2 to the nucleus, confirming this as a central mechanism for this class of compounds. nih.gov

Table 2: Overview of the Keap1-Nrf2-ARE Signaling Pathway

| Step | Description | Key Molecules |

|---|---|---|

| 1. Basal State | Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. | Nrf2, Keap1 |

| 2. ITC Intervention | Isothiocyanate modifies cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. | Isothiocyanate, Keap1 |

| 3. Nrf2 Stabilization | Nrf2 is no longer degraded and accumulates in the cytoplasm. | Nrf2 |

| 4. Nuclear Translocation | Accumulated Nrf2 moves into the nucleus. | Nrf2 |

| 5. ARE Binding | Nrf2 forms a heterodimer with a small Maf protein and binds to ARE sequences in DNA. | Nrf2, sMaf, ARE |

| 6. Gene Transcription | Binding initiates the transcription of cytoprotective genes, including Phase II enzymes. | GSTs, NQO1, etc. |

Modulation of Apoptotic and Cell Survival Pathways

Beyond detoxification and antioxidant responses, isothiocyanates can directly influence cell fate by modulating pathways that control apoptosis (programmed cell death) and cell survival. This activity is particularly relevant to their anti-cancer properties. mdpi.com

Various isothiocyanates, such as Allyl isothiocyanate (AITC), have been shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.govnih.gov This can occur through multiple mechanisms, including the generation of reactive oxygen species (ROS), which can trigger endoplasmic reticulum (ER) stress and activate the intrinsic (mitochondrial) pathway of apoptosis. nih.govnih.gov

Key events in ITC-induced apoptosis include:

Disruption of Mitochondrial Membrane Potential : ITCs can cause the loss of the mitochondrial membrane potential, a critical step in initiating apoptosis. nih.gov

Activation of Caspases : They trigger the activation of vital initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which are the central enzymes that carry out programmed cell death. nih.govmdpi.com

Modulation of Bcl-2 Family Proteins : Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, pushing the cell towards apoptosis. mdpi.com

Cell Cycle Arrest : ITCs can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov

These findings demonstrate that isothiocyanates can override survival signals in cancer cells and trigger their elimination through programmed cell death, a mechanism that is likely shared by this compound. mdpi.com

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the compound This compound concerning its effects on the detailed cellular and molecular pathways outlined in the requested article structure.

The majority of published research on isothiocyanates focuses on more commonly studied analogues such as sulforaphane (B1684495), allyl isothiocyanate (AITC), benzyl (B1604629) isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC). While this body of work is extensive, the findings are specific to those compounds and cannot be scientifically extrapolated to This compound without direct experimental evidence.

Therefore, to maintain strict scientific accuracy and adhere to the explicit instruction of focusing solely on This compound , it is not possible to generate the requested content for the following sections:

Modulation of PI3K/AKT/mTOR Signaling

Generating content for these sections without specific data on This compound would lead to inaccuracies and would not reflect the current state of scientific knowledge on this particular compound. Further empirical research is required to elucidate the specific cellular and molecular activities of This compound .

Pharmacological Investigations and Metabolic Fate of R 2 Nonyl Isothiocyanate

Bioaccessibility and Biotransformation in Biological Systems

The bioaccessibility of isothiocyanates, including presumably (R)-(-)-2-Nonyl isothiocyanate, is critically dependent on their release from precursor glucosinolates. This conversion is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells. oregonstate.edu When plant material is damaged, such as through chewing or cutting, myrosinase comes into contact with glucosinolates, initiating hydrolysis and the formation of isothiocyanates. oregonstate.edu

Cooking methods can significantly impact the bioaccessibility of isothiocyanates. Thermal processing can inactivate myrosinase, thereby reducing the conversion of glucosinolates to their active isothiocyanate forms. oregonstate.edumdpi.com However, the gut microbiota also possesses myrosinase-like activity and can facilitate the hydrolysis of glucosinolates that reach the colon intact. frontiersin.org

Once formed, isothiocyanates are generally well-absorbed. Their lipophilic nature allows for passive diffusion across the intestinal epithelium. The primary route of biotransformation for isothiocyanates is the mercapturic acid pathway. oregonstate.edunih.gov

Mercapturic Acid Pathway and Metabolite Identification (e.g., N-Acetylcysteine Conjugates)

The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds, including isothiocyanates. nih.govtandfonline.com This pathway involves a series of enzymatic reactions that ultimately lead to the formation of water-soluble N-acetylcysteine (NAC) conjugates, which are readily excreted in the urine. nih.govnih.gov The sequential steps of this pathway for isothiocyanates are as follows:

Glutathione (B108866) Conjugation: The electrophilic carbon atom of the isothiocyanate group reacts with the thiol group of glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.com

Sequential Hydrolysis: The resulting glutathione conjugate is sequentially broken down. First, the glutamyl residue is removed by γ-glutamyltranspeptidase, followed by the removal of the glycinyl residue by a dipeptidase. This leaves a cysteine conjugate. nih.gov

N-Acetylation: The cysteine conjugate is then N-acetylated by N-acetyltransferase to form the final mercapturic acid, or N-acetylcysteine conjugate. mdpi.comnih.gov

Urinary mercapturic acids serve as valuable biomarkers for assessing the uptake and metabolism of isothiocyanates from dietary sources. nih.gov For example, the N-acetylcysteine conjugate of allyl isothiocyanate has been identified and quantified in human urine following the consumption of mustard. nih.gov

| Metabolite | Description |

| Glutathione Conjugate | Initial product of isothiocyanate detoxification. |

| Cysteinyl-glycine Conjugate | Intermediate metabolite after removal of glutamic acid. |

| Cysteine Conjugate | Intermediate metabolite after removal of glycine. |

| N-Acetylcysteine (NAC) Conjugate | Final, excretable mercapturic acid metabolite. |

Enzymatic Transformations of this compound

The initial and rate-limiting step in the mercapturic acid pathway for isothiocyanates is their conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). mdpi.comnih.gov GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification. mdpi.com Several isoforms of GSTs have been shown to catalyze the conjugation of various isothiocyanates. nih.govnih.gov

Studies on a range of isothiocyanates have demonstrated that GST isoenzymes exhibit different catalytic efficiencies. For instance, GSTP1-1 and GSTM1-1 have been identified as highly efficient catalysts for the conjugation of several isothiocyanates. nih.govjohnshopkins.edu The structure of the isothiocyanate, including the nature of its side chain, influences the rate of conjugation. nih.gov While specific data for this compound is not available, its long alkyl chain would likely influence its interaction with the active site of GST enzymes.

| GST Isoenzyme | Catalytic Efficiency with various Isothiocyanates |

| GSTA1-1 | Less efficient |

| GSTM1-1 | Highly efficient |

| GSTP1-1 | Highly efficient |

| GSTM2-2 | Least efficient |

Following glutathione conjugation, the subsequent steps of the mercapturic acid pathway are catalyzed by hydrolases. Specifically, γ-glutamyltranspeptidase and dipeptidases are responsible for the breakdown of the glutathione conjugate to a cysteine conjugate. nih.govtandfonline.com The final step, N-acetylation, is carried out by an N-acetyltransferase. mdpi.com

In addition to the mercapturic acid pathway, other biotransformation enzymes may play a minor role in the metabolism of isothiocyanates, although this is less well-characterized.

Bioavailability Studies and Systemic Distribution in Preclinical Models

The bioavailability of isothiocyanates can be influenced by several factors, including the food matrix and the method of food preparation. nih.gov For instance, the presence of fats may enhance the absorption of lipophilic isothiocyanates. nih.gov Conversely, interactions with proteins could potentially reduce their bioaccessibility. nih.gov

Preclinical studies in animal models, primarily with sulforaphane (B1684495), have shown that isothiocyanates are generally well-absorbed and distributed to various tissues. Following oral administration in rats, sulforaphane was found to be rapidly absorbed, with an absolute bioavailability of approximately 82% at lower doses. researchgate.net The plasma concentration of isothiocyanates and their metabolites typically peaks within a few hours of ingestion and they are subsequently eliminated, primarily through urinary excretion of their NAC conjugates. nih.gov

While specific bioavailability and distribution data for this compound are not available, it is reasonable to extrapolate that as a lipophilic compound, it would likely be well-absorbed and undergo systemic distribution before being metabolized and excreted via the mercapturic acid pathway.

Structure Activity Relationship Sar Studies of Isothiocyanates, with Implications for R 2 Nonyl Isothiocyanate

Influence of Aliphatic Side Chain Length and Chirality on Biological Efficacy

The biological activity of isothiocyanates is significantly influenced by the structure of their side chain. wur.nlresearchgate.net For aliphatic isothiocyanates, the length of the carbon chain is a critical factor in determining their effectiveness.

Research on arylalkyl isothiocyanates has demonstrated a clear relationship between alkyl chain length and inhibitory potency against tumorigenesis. For instance, in studies involving the inhibition of lung tumorigenesis, the potency was observed to increase as the alkyl chain was lengthened from one to six methylene (B1212753) groups. Phenylhexyl isothiocyanate (PHITC), with a six-carbon chain, was found to be approximately 50 to 100 times more potent than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. However, this trend does not continue indefinitely, as a decline in inhibitory potency was noted with longer alkyl chains (C8–C10). nih.gov This suggests that there is an optimal chain length for maximal biological activity, which for arylalkyl isothiocyanates appears to be around six carbons.

In the context of antimicrobial activity, the structure of the side chain also plays a pivotal role. While aromatic isothiocyanates like benzyl (B1604629) isothiocyanate and phenethyl isothiocyanate are often reported to be more potent antimicrobial agents than aliphatic ones such as allyl isothiocyanate, the properties of the aliphatic chain are still significant. foodandnutritionjournal.orgnih.gov The lipophilicity of the side chain, which increases with chain length, can influence the ability of the isothiocyanate to cross bacterial cell membranes. nih.gov

Chirality, or the three-dimensional arrangement of atoms in a molecule, can also have a profound impact on the biological efficacy of isothiocyanates. The specific stereochemistry of a compound can affect its binding to target enzymes and receptors, leading to differences in activity between enantiomers. While extensive research on the chirality of 2-nonyl isothiocyanate is not widely available in the provided search results, the principle of stereospecificity is a fundamental concept in pharmacology and biochemistry. The specific "(R)-(-)" designation of 2-nonyl isothiocyanate indicates a particular spatial arrangement at the chiral center, which would be expected to interact differently with chiral biological macromolecules compared to its (S)-(+) enantiomer.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects. wur.nlwur.nl

Several QSAR studies have been conducted on isothiocyanates to elucidate the structural features that govern their antimicrobial and anticancer activities. wur.nljsr.org For instance, a QSAR study on the antimicrobial activity of 26 different isothiocyanates against Escherichia coli and Bacillus cereus revealed that properties such as partial charge, polarity, reactivity, and the shape of the molecule are key determinants of their antibacterial efficacy. The developed QSAR models showed a good fit and high predictive power, indicating their utility in predicting the antimicrobial activity of new isothiocyanates and mixtures. wur.nlresearchgate.net

The general approach to developing a QSAR model involves several steps:

Data Set Selection : A diverse set of isothiocyanates with known biological activities (e.g., minimum inhibitory concentration) is chosen. researchgate.net

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development : Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation : The predictive ability of the model is tested using internal and external validation techniques. wur.nlresearchgate.net

A study on sulforaphane (B1684495) analogues as inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1), an important enzyme in detoxification, successfully established a reliable QSAR model. nih.gov This model can be used to predict the inducer potency of other sulforaphane-like compounds. nih.gov

| QSAR Model Parameters for Isothiocyanate Antimicrobial Activity | |

| Number of Compounds Tested | 26 |

| Bacterial Strains | Escherichia coli, Bacillus cereus |

| Key Physicochemical Properties | Partial charge, polarity, reactivity, shape |

| Model Fit (R²adj) | 0.86–0.93 |

| Internal Predictive Power (Q²adj) | 0.80–0.89 |

This table summarizes the parameters of a QSAR study on the antimicrobial properties of various isothiocyanates. wur.nl

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is another computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. researchgate.netmdpi.com By understanding the pharmacophore of a class of compounds, researchers can design new molecules with improved potency and selectivity.

Pharmacophore models can be developed based on the structure of the ligand (ligand-based) or the structure of the biological target (structure-based). mdpi.com For isothiocyanates, ligand-based approaches have been used to identify the key features required for their interaction with biological targets.

A pharmacophore modeling study on sulforaphane analogues as NQO1 inducers identified a model consisting of two hydrophobic sites, one ring aromatic feature, and three hydrogen bond acceptor sites. nih.gov This model provides a template for the design of new NQO1 inducers. While this study focused on sulforaphane, the identified features can provide insights into the general requirements for isothiocyanate activity.

The general workflow for ligand-based pharmacophore elucidation involves:

Conformational Analysis : Generating a set of low-energy conformations for a series of active molecules.

Feature Identification : Identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Model Generation : Aligning the molecules and generating a 3D arrangement of these features that is common to the active compounds.

Model Validation : Testing the ability of the pharmacophore model to distinguish between active and inactive compounds.

For (R)-(-)-2-Nonyl isothiocyanate, a pharmacophore model would likely include the electrophilic carbon of the isothiocyanate group as a key feature for covalent interaction with target proteins, along with the hydrophobic aliphatic nonyl chain. The specific stereochemistry at the second carbon would also be a critical component of the pharmacophore, influencing the precise orientation of the molecule within a binding site.

Stereochemical Effects on Enzyme Specificity and Pathway Modulation

The stereochemistry of a molecule can have a significant impact on its interaction with enzymes and the subsequent modulation of biological pathways. Enzymes are chiral macromolecules, and they often exhibit a high degree of stereospecificity, meaning they will bind to and act upon only one enantiomer of a substrate or inhibitor.

While specific studies on the stereochemical effects of this compound are not detailed in the provided search results, the principles of stereochemistry in drug action are well-established. The differential effects of enantiomers can arise from differences in their binding affinity to a target protein. One enantiomer may fit more snugly into the active site of an enzyme, leading to a more potent effect, while the other enantiomer may bind less effectively or not at all.

Isothiocyanates are known to modulate a variety of signaling pathways, including those involved in cellular defense, inflammation, and apoptosis. jsr.orgnih.gov They can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 signaling pathway. nih.govoregonstate.edu The interaction with Keap1, a key protein in this pathway, is a critical step. It is plausible that the stereochemistry of an isothiocyanate could influence its interaction with Keap1, leading to differences in the extent of Nrf2 activation between enantiomers.

Furthermore, isothiocyanates have been shown to inhibit histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression. oregonstate.edu The binding of isothiocyanates to the active site of HDACs is also likely to be stereospecific.

Advanced Research Methodologies and Translational Approaches in Isothiocyanate Research

Omics Technologies in Studying (R)-(-)-2-Nonyl Isothiocyanate Effects

"Omics" technologies provide a global perspective on the molecular changes within a biological system in response to a stimulus, such as treatment with this compound. By examining the entirety of metabolites (metabolomics) or proteins (proteomics), researchers can uncover novel mechanisms and biomarkers.

Metabolomics Profiling (e.g., LC-MS, GC-MS, NMR)

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. This approach can reveal the biochemical pathways perturbed by this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for generating a comprehensive metabolic profile. nih.govmdpi.com

These analytical platforms can separate and detect a wide array of metabolites, and a comparison of the metabolic profiles of treated versus untreated cells or tissues can highlight significant alterations. For instance, changes in the levels of amino acids, lipids, and intermediates of central carbon metabolism could indicate the cellular processes affected by this compound. While NMR offers the advantage of being non-destructive and highly quantitative for abundant metabolites, LC-MS and GC-MS provide higher sensitivity for detecting a wider range of compounds. researchgate.net

Below is an interactive data table illustrating the types of differential metabolites that could be identified in a hypothetical metabolomics study of cells treated with this compound.

| Metabolite Class | Potential Change | Implicated Pathway | Analytical Technique |

| Amino Acids | Up/Down-regulation | Amino Acid Metabolism | LC-MS, GC-MS, NMR |

| Organic Acids | Up/Down-regulation | Krebs Cycle | LC-MS, GC-MS |

| Sugars | Down-regulation | Glycolysis | GC-MS, NMR |

| Lipids | Up/Down-regulation | Fatty Acid Metabolism | LC-MS |

| Nucleotides | Down-regulation | Nucleotide Synthesis | LC-MS |

Proteomics for Target Engagement and Mechanism Elucidation

Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of this compound research, proteomics is crucial for identifying the direct protein targets of the compound and for understanding the broader downstream effects on cellular protein expression. researchgate.net Isothiocyanates are known to react with proteins, and identifying these modified proteins is key to understanding their mechanism of action. nih.gov

Various proteomic strategies can be employed. For instance, two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry can separate and identify proteins that have been covalently modified by an isothiocyanate. researchgate.net More advanced, gel-free techniques using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer higher throughput and sensitivity for identifying and quantifying thousands of proteins in a complex sample. frontiersin.org These approaches can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions following treatment with this compound.

Target Identification Strategies for this compound

A fundamental goal in isothiocyanate research is the identification of the specific molecular targets through which these compounds exert their biological effects. Several powerful strategies have been developed to pinpoint these targets.

Chemical Proteomics

Chemical proteomics is a powerful approach for identifying the direct binding partners of a small molecule within a complex proteome. frontiersin.org This technique often involves synthesizing a chemical probe based on the structure of the bioactive compound, in this case, this compound. This probe would typically include a reactive group that mimics the isothiocyanate's reactivity and a "tag" (e.g., biotin (B1667282) or a clickable alkyne) for enrichment.

The probe is incubated with a cell lysate or live cells, allowing it to covalently bind to its protein targets. The tagged proteins are then selectively captured using affinity purification (e.g., streptavidin beads for a biotin tag). Finally, the enriched proteins are identified by mass spectrometry. This method provides direct evidence of a physical interaction between the isothiocyanate and its target proteins. researchgate.net

Biochemical Assay Development for Specific Enzyme Inhibition

Once potential protein targets are identified, their functional interaction with this compound needs to be validated. If the identified target is an enzyme, biochemical assays can be developed to measure the compound's effect on its activity. nih.gov These assays are designed to monitor the conversion of a substrate to a product by the enzyme in a controlled in vitro system.

The inhibitory potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov The development of such assays is critical for confirming that the compound not only binds to the target but also modulates its function.

The following table provides a hypothetical example of enzyme inhibition data for this compound against a putative target enzyme.

| Target Enzyme | Assay Type | Substrate | IC50 (µM) | Inhibition Type |

| Enzyme X | Fluorometric | Substrate A | 15.2 | Competitive |

| Enzyme Y | Colorimetric | Substrate B | 45.8 | Non-competitive |

| Enzyme Z | Luminescent | Substrate C | 8.5 | Uncompetitive |

Computational Inference and Molecular Docking

Computational approaches, including molecular docking, have become invaluable tools in predicting and understanding the interactions between small molecules and their protein targets. nih.gov Molecular docking simulations can predict the preferred binding orientation of this compound to a protein target and estimate the strength of the interaction. researchgate.net

These in silico methods require a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR, or predicted through homology modeling if the structure of a similar protein is known. researchgate.net By docking this compound into the active or allosteric sites of a potential target protein, researchers can gain insights into the specific amino acid residues involved in the binding and the potential for covalent bond formation. This information can guide further experimental validation and the design of more potent and selective analogs. nih.gov

In Vitro and In Vivo Model Systems for Efficacy and Mechanistic Studies

Currently, there is a notable lack of publicly available scientific literature detailing specific in vitro or in vivo studies conducted on this compound. While extensive research exists for other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate, which demonstrates their effects in various cell culture and animal models, these findings cannot be directly extrapolated to this compound due to potential differences in activity, potency, and mechanism of action related to its specific chemical structure.

General in vitro models used for isothiocyanate research often involve cancer cell lines to study effects on cell proliferation, apoptosis, and cell cycle regulation. mdpi.com For instance, studies on compounds like benzyl (B1604629) isothiocyanate have utilized human melanoma (Fem-x), cervical cancer (HeLa), and colon cancer (LS 174) cells to determine antiproliferative effects. Mechanistic studies in in vitro settings frequently explore the modulation of signaling pathways like the Keap1-Nrf2 pathway, which is a common target for many isothiocyanates, leading to the induction of phase II detoxification enzymes. nih.govmdpi.com Other pathways investigated include the inhibition of NF-κB and modulation of mitogen-activated protein kinases (MAPKs) to understand anti-inflammatory and anticancer effects. nih.govmdpi.comnih.gov

In vivo research on other isothiocyanates commonly employs rodent models to assess chemopreventive or therapeutic efficacy against chemically-induced cancers or in xenograft models where human cancer cells are implanted into immunocompromised mice. researchgate.net These preclinical studies provide crucial information on the compound's bioavailability, metabolism, and potential efficacy in a whole-organism context. mdpi.com However, without specific studies on this compound, its performance in these model systems remains uncharacterized.

Preclinical Study Designs for Novel Isothiocyanate Analogues

The design of preclinical studies for novel isothiocyanate analogues, which would include this compound, follows a structured approach to evaluate safety and biological activity before any potential human trials. The process typically begins with non-GLP (Good Laboratory Practice) exploratory studies to gather preliminary data.

Exploratory Preclinical Toxicology

There is no specific published data on the exploratory preclinical toxicology of this compound. Generally, for a novel isothiocyanate analogue, this phase would involve a series of in vitro and in vivo tests to identify potential target organs for toxicity and to determine a safe starting dose range for more extensive studies. Key aspects of this exploratory phase include:

Cytotoxicity Assays: Initial screening using various cell lines (both cancerous and normal) to determine the concentration range at which the compound exhibits cytotoxic effects.

Acute Toxicity Studies: Typically conducted in two different rodent species, these studies involve single, high doses of the compound to determine the median lethal dose (LD50) and identify signs of immediate toxicity.

Dose Range-Finding Studies: Short-term studies (e.g., 7-14 days) with a wide range of doses are conducted in animals to identify the maximum tolerated dose (MTD) and to observe any dose-dependent adverse effects on clinical signs, body weight, and basic hematology and clinical chemistry parameters. The findings from these studies are critical for designing subsequent sub-chronic toxicity studies under GLP.

Without experimental data for this compound, its toxicological profile remains unknown.

Good Laboratory Practice (GLP) Considerations in Preclinical Research

Good Laboratory Practice (GLP) refers to a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of nonclinical safety tests. GLP principles are a regulatory requirement for preclinical studies intended to support applications for clinical trials.

For a compound like this compound, any pivotal preclinical safety studies submitted to regulatory authorities such as the U.S. Food and Drug Administration (FDA) would need to be conducted in compliance with GLP regulations (21 CFR Part 58). The core principles of GLP applicable to such research include:

Organization and Personnel: A clear organizational structure with defined roles and responsibilities is required. All personnel must have the necessary education, training, and experience to perform their assigned functions.

Facilities and Equipment: Facilities must be of suitable size, construction, and location to facilitate proper study conduct. Equipment used in the study must be appropriately calibrated, validated, and maintained.

Standard Operating Procedures (SOPs): Detailed written SOPs for all routine study procedures must be in place and followed. This ensures consistency and reproducibility of the experimental work.

Study Plan (Protocol): Every study must have a comprehensive, pre-approved protocol that clearly outlines the objectives and all methods for the conduct of the study.

Data Recording and Reporting: All raw data must be recorded directly, promptly, and legibly. The final report must provide a complete and accurate account of the study, including a description of all methods and results, and a signed statement from the study director taking responsibility for the validity of the data.

Quality Assurance Unit (QAU): A QAU, independent of study conduct, is required to monitor the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations.

Analytical Techniques for Isolation and Quantification in Complex Matrices

The effective isolation and accurate quantification of this compound from complex biological matrices (e.g., plasma, urine, tissue homogenates) are crucial for preclinical pharmacokinetic and toxicology studies. While specific methods for this compound are not detailed in the literature, established analytical techniques for other isothiocyanates, particularly those with aliphatic side chains, are applicable.

The analytical process generally involves four key stages: sample processing, hydrolysis (if starting from glucosinolate precursors, though not relevant for direct analysis of the isothiocyanate), extraction, and quantification. nih.gov

Extraction of this compound: Given its long alkyl chain, this compound is expected to be a relatively nonpolar, lipophilic compound. Therefore, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be suitable methods.

Liquid-Liquid Extraction (LLE): Utilizes water-immiscible organic solvents like dichloromethane, chloroform, or ethyl acetate (B1210297) to partition the analyte from the aqueous biological matrix.

Solid-Phase Extraction (SPE): Employs a solid sorbent (e.g., C18) to retain the compound of interest from the liquid sample, which is then eluted with an appropriate solvent. This technique can offer cleaner extracts compared to LLE.

Quantification Techniques: The choice of analytical instrument for quantification depends on the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds. Given its structure, this compound is likely amenable to GC analysis. MS detection provides high selectivity and allows for accurate quantification, often using selective ion monitoring (SIM).

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. Isothiocyanates lack strong native chromophores for UV detection, which can present a challenge for sensitivity. nih.gov To overcome this, derivatization with reagents that introduce a UV-active or fluorescent tag can be employed. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity without the need for derivatization. Reversed-phase columns (e.g., C18) are typically used for separating isothiocyanates.

A summary of common analytical methodologies is presented in the table below.

| Technique | Principle | Detection Method | Advantages | Considerations for this compound |

| GC-MS | Separation based on volatility and polarity; detection based on mass-to-charge ratio. | Mass Spectrometry (MS) | High sensitivity and selectivity; provides structural information. | Suitable for this compound due to its likely volatility. |

| HPLC-UV | Separation based on polarity; detection based on UV absorbance. | UV/Vis Detector | Widely available; robust. | Low sensitivity due to weak chromophore; may require derivatization. |

| HPLC-MS/MS | Separation by HPLC; detection by tandem mass spectrometry. | Mass Spectrometry (MS/MS) | Excellent sensitivity and specificity; suitable for complex matrices. | The preferred method for bioanalytical studies. |

| Cyclocondensation Assay | Chemical reaction with 1,2-benzenedithiol (B97157) to form a product with strong UV absorbance. | UV/Vis Spectrophotometer | Measures total isothiocyanate content. | Not specific for individual isothiocyanates; useful for total quantification. |

Future Directions and Research Gaps in R 2 Nonyl Isothiocyanate Investigation

Discovery of Novel Biological Activities

Currently, there is a significant lack of published scientific literature detailing the specific biological activities of (R)-(-)-2-Nonyl isothiocyanate. The broader class of isothiocyanates is known to possess a wide range of effects, including antimicrobial, anti-inflammatory, and anticarcinogenic properties. nih.govresearchgate.net For instance, aromatic isothiocyanates have demonstrated a greater ability to cross bacterial membranes compared to their aliphatic counterparts, suggesting that structural differences influence antimicrobial efficacy. nih.gov However, it is unknown if this compound shares these activities.

Future research should prioritize in vitro and in vivo studies to elucidate the bioactivity of this compound. Initial screenings could assess its potential as an antimicrobial agent against a panel of pathogenic bacteria and fungi. Furthermore, its anti-inflammatory effects could be investigated using cell-based assays that measure the inhibition of inflammatory mediators. A crucial area of investigation would be its potential anticarcinogenic properties, a hallmark of many isothiocyanates. nih.gov

Table 1: Potential Biological Activities for Future Investigation of this compound

| Potential Biological Activity | Rationale Based on General Isothiocyanate Research |

|---|---|

| Antimicrobial | Isothiocyanates are known to exhibit activity against a range of pathogens. nih.gov |

| Anti-inflammatory | Many isothiocyanates modulate inflammatory pathways. bohrium.com |

| Anticarcinogenic | This is a well-documented property of numerous isothiocyanates. nih.gov |

Elucidation of Unexplored Molecular Targets

The molecular mechanisms of many isothiocyanates involve interaction with specific cellular targets. nih.govnih.gov A primary mechanism for some isothiocyanates is the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxification enzymes. mdpi.com Isothiocyanates are also known to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogens. nih.gov

The molecular targets of this compound are entirely unknown. Future research should aim to identify the proteins and signaling pathways that this compound interacts with. Techniques such as proteomic profiling and genetic screening could be employed to uncover its molecular targets. Understanding these targets is essential for elucidating its mechanism of action and predicting its physiological effects. nih.gov The structural characteristics of this compound, particularly its long alkyl chain, may lead to unique molecular interactions compared to more commonly studied isothiocyanates. nih.gov

Synergistic Effects with Other Bioactive Compounds

Combination therapies are a growing area of interest in medicine, and isothiocyanates have shown synergistic effects when combined with other bioactive compounds and conventional drugs. frontiersin.orgnih.gov For example, studies have demonstrated that combining different isothiocyanates, such as allyl isothiocyanate and sulforaphane (B1684495), can lead to enhanced anticancer effects. nih.gov Additionally, the combination of isothiocyanates with chemotherapeutic agents has been shown to improve treatment efficacy in some cancer models. frontiersin.org

There is no research on the synergistic potential of this compound. Future studies should explore the effects of combining this compound with other natural products or pharmaceutical drugs. Such investigations could reveal combinations that offer enhanced therapeutic benefits, potentially at lower doses, which could minimize side effects. The variability in response to drug combinations across different cancer types highlights the need for context-specific research. frontiersin.org

Table 2: Potential Synergistic Combinations for Future Study with this compound

| Combination Type | Rationale Based on General Isothiocyanate Research |

|---|---|

| With other isothiocyanates | Different isothiocyanates can act on multiple pathways to enhance efficacy. nih.gov |

| With chemotherapeutic drugs | Isothiocyanates can sensitize cancer cells to conventional therapies. frontiersin.org |

Development of Advanced Delivery Systems for Enhanced Bioactivity

The clinical application of some isothiocyanates can be limited by factors such as low aqueous solubility, instability, and poor bioavailability. bohrium.com To overcome these challenges, advanced delivery systems, including nanotechnology-based approaches, are being explored. uea.ac.uk Liposomal nanoparticles, for instance, have been used to co-encapsulate phenethyl isothiocyanate and cisplatin (B142131) for the treatment of non-small cell lung cancer. mdpi.com Another approach involves conjugating isothiocyanates to polymers like chitosan (B1678972) to create nanophotosensitizers for photodynamic therapy. mdpi.com

Given the lack of information on the physicochemical properties and bioavailability of this compound, the need for advanced delivery systems is yet to be determined. Future research should first characterize its solubility, stability, and pharmacokinetic profile. If these properties are found to be suboptimal for therapeutic applications, the development of novel delivery systems would be a critical next step. Encapsulation in nanoparticles or conjugation to biopolymers could potentially enhance its stability, bioavailability, and targeted delivery. bohrium.comuea.ac.uk

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Allyl isothiocyanate |

| Cisplatin |

| Phenethyl isothiocyanate |

Q & A

Q. Basic

- Purity : Use GC with flame ionization detection (GC-FID) to quantify impurities (<1% total area) and compare retention times with standards .

- Stereochemistry : Chiral HPLC or polarimetry confirms enantiomeric excess. NMR (e.g., NOESY) can resolve spatial arrangements of the nonyl chain .

- Structural Validation : Infrared (IR) spectroscopy verifies the N=C=S functional group (peaks at ~2050 cm), while mass spectrometry (MS) confirms molecular weight .

How does solvent choice impact the stability of this compound during storage and experimentation?

Basic

Isothiocyanates degrade via hydrolysis or oxidation. Stability studies in corn oil show >99% recovery after 7 days at room temperature, suggesting non-polar solvents enhance stability . For long-term storage, use inert atmospheres (N) and low temperatures (-20°C). Monitor degradation products (e.g., thiocyanates) via GC or LC-MS .

What mechanistic insights explain side reactions during this compound synthesis?

Advanced

Side reactions, such as thiocyanate formation, arise from competing nucleophilic attack pathways. Computational modeling (e.g., Gibbs free energy calculations) reveals that lower reaction temperatures (0–25°C) favor the isothiocyanate pathway over thiocyanate byproducts . Kinetic studies using time-resolved GC can identify intermediates and optimize reaction quenching .

How can factorial experimental designs optimize derivatization protocols involving this compound?

Advanced

Fractional factorial designs screen critical parameters (e.g., pH, reagent volume, temperature). For example, a central composite design optimized histamine derivatization by testing triethylamine (28 µL), phenyl isothiocyanate (35 µL), and pH 6.9, achieving a detection limit of 0.36 µg/mL . Response surface methodology (RSM) refines interactions between variables, improving yield and reproducibility.

How should researchers resolve contradictions in analytical data (e.g., NMR vs. GC results) for this compound?

Advanced

Discrepancies may stem from sample preparation or instrument sensitivity. For example, NMR might detect trace solvents undetected by GC. Cross-validate using multiple techniques:

- Compare GC retention times with authentic standards .

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .

- Employ referee laboratories for independent validation, as demonstrated in allyl isothiocyanate studies .

What computational tools predict the reactivity and environmental persistence of this compound?

Q. Advanced

- Reactivity : Density functional theory (DFT) models predict electrophilic sites (e.g., N=C=S group) for conjugation reactions .

- Persistence : Use EPI Suite or SPARC to estimate hydrolysis rates and biodegradability. Isothiocyanates generally hydrolyze rapidly (t < 24 hours in water), but lipophilic chains (e.g., nonyl) may enhance soil adsorption .

What toxicological assessments are critical for handling this compound in lab settings?

Q. Advanced

- Acute Toxicity : Follow OECD guidelines for rodent studies (e.g., LD via oral gavage). Allyl isothiocyanate showed rat LD at 200 mg/kg, suggesting strict PPE (gloves, fume hoods) for analogs .

- Carcinogenicity : Chronic exposure studies (e.g., NTP bioassays) are essential. While allyl isothiocyanate had "clear evidence" of carcinogenicity in rats, structural differences in nonyl derivatives may alter risk profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.